Moxifloxacin N-Sulfate Disodium Salt is a derivative of moxifloxacin, a fluoroquinolone antibiotic widely used for treating bacterial infections. Moxifloxacin itself is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating conditions such as pneumonia, sinusitis, and skin infections. The N-sulfate form is primarily utilized in research and analytical applications rather than clinical settings.
Moxifloxacin was initially developed by Bayer AG and has been marketed under various brand names, including Avelox and Vigamox. The compound is synthesized through a series of chemical reactions that modify its structure to enhance its pharmacological properties. Moxifloxacin N-Sulfate Disodium Salt is typically obtained as a byproduct of moxifloxacin metabolism or through specific synthetic pathways designed to produce the sulfate derivative.
Moxifloxacin N-Sulfate Disodium Salt falls under the classification of antibiotics, specifically within the fluoroquinolone category. It is recognized for its bactericidal properties, which arise from its ability to inhibit bacterial DNA replication.
The synthesis of Moxifloxacin N-Sulfate Disodium Salt involves multiple steps, typically starting from moxifloxacin hydrochloride. The process includes the following key stages:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
Moxifloxacin N-Sulfate Disodium Salt has a complex molecular structure characterized by:
The compound's structure can be represented using various chemical notation systems such as SMILES and InChI:
C(C1=CC(=C(C=C1)C(=O)N(C2CC(C2)N(C(=O)C(C(F)(F)C)C)=O)=O)C(=O)O)=O)
InChI=1S/C21H24FN3O4/c1-12(22)21(27)19(28)10-14(3)15(4)16(5)18(26)20(29)11(2)13(17(6)7)8/h10H,1-9H2,(H,27,28)(H2,22,23)(H4,24,25)/p-2
Moxifloxacin N-Sulfate Disodium Salt can undergo various chemical reactions typical for sulfonic acid derivatives:
These reactions are essential for understanding the stability and reactivity of Moxifloxacin N-Sulfate Disodium Salt in different environments.
The mechanism by which Moxifloxacin N-Sulfate Disodium Salt exerts its antibacterial effects involves:
Moxifloxacin has a significantly higher affinity for bacterial enzymes compared to mammalian counterparts, which minimizes potential side effects on human cells.
The compound's solubility and stability are critical for its application in laboratory settings and potential therapeutic formulations.
Moxifloxacin N-Sulfate Disodium Salt is primarily used in research contexts rather than direct clinical applications. Key uses include:
This compound plays an essential role in advancing our understanding of antibiotic action and resistance patterns within microbial populations.
Moxifloxacin N-Sulfate Disodium Salt is a structurally modified derivative of the broad-spectrum fluoroquinolone antibiotic moxifloxacin. Its defining feature is the presence of a sulfonate group (-SO₃⁻) covalently attached to the secondary nitrogen within the C7 piperazinyl substituent of the parent molecule. This modification transforms the basic tertiary amine of moxifloxacin into a quaternary ammonium sulfonate complex, subsequently neutralized by two sodium cations. The disodium salt configuration significantly enhances the compound's aqueous solubility and alters its physicochemical behavior [1] [7].
Stereochemical integrity is preserved at the asymmetric carbon atoms of the octahydropyrrolopyridine moiety, designated as (4aS,7aS). This specific configuration is critical for maintaining targeted binding interactions. The extended conjugated system of the quinolone core remains intact, while the zwitterionic character of the parent carboxylic acid group (ionized at physiological pH) coexists with the anionic sulfonate group. This dual anionic profile, balanced by sodium counterions, underpins the compound’s unique biochemical properties [7] [9].
Structural Highlights:
O=C1C2=CC(F)=C(N3C[C@@](CCCN4S(=O)(O[Na])=O)([H])[C@@]4([H])C3)C(OC)=C2N(C5CC5)C=C1C(O[Na])=O
[7] [9]. The molecular formula C₂₁H₂₂FN₃Na₂O₇S precisely defines the atomic composition of Moxifloxacin N-Sulfate Disodium Salt. This formula accounts for:
The molecular weight is 525.46 g/mol, calculated as follows:
Element | Quantity | Atomic Mass (g/mol) | Contribution |
---|---|---|---|
C | 21 | 12.01 | 252.21 |
H | 22 | 1.008 | 22.176 |
F | 1 | 19.00 | 19.00 |
N | 3 | 14.01 | 42.03 |
Na | 2 | 22.99 | 45.98 |
O | 7 | 16.00 | 112.00 |
S | 1 | 32.06 | 32.06 |
Total | 525.46 |
This mass is confirmed experimentally through high-resolution mass spectrometry (HRMS) and is consistently reported across analytical certificates of analysis [1] [3] [6].
The compound is unambiguously identified by its CAS Registry Number 234080-64-9, assigned specifically to the free acid form of Moxifloxacin N-Sulfate. This identifier is universally recognized in chemical databases, regulatory documents, and commercial catalogs [1] [3] [6].
Systematic IUPAC Name:1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-1-sulfo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Disodium Salt [1] [6].
Nomenclature Breakdown:
Component | Description |
---|---|
Parent Structure | 3-Quinolinecarboxylic acid |
Substituents | 1-Cyclopropyl, 6-fluoro, 8-methoxy, 4-oxo |
Fused Ring System | (4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridine |
Ionic Modification | 1-Sulfo group neutralized by disodium salt |
Synonyms:
Moxifloxacin N-Sulfate Disodium Salt exhibits fundamental structural and physicochemical divergences from its parent compound, moxifloxacin free acid (C₂₁H₂₄FN₃O₄, MW 437.44 g/mol, CAS 151096-09-2).
Key Differences:
Property | Moxifloxacin Free Acid | Moxifloxacin N-Sulfate Disodium Salt |
---|---|---|
Molecular Formula | C₂₁H₂₄FN₃O₄ | C₂₁H₂₂FN₃Na₂O₇S |
Molecular Weight | 437.44 g/mol | 525.46 g/mol |
Ionization State | Zwitterion (carboxylate anion, protonated piperazinyl nitrogen) | Dianion (carboxylate + sulfonate, balanced by Na⁺) |
Water Solubility | Limited (amphoteric character) | High (due to ionic sulfonate and disodium salt) |
Functional Group at C7 | Unsubstituted piperazine | N-Sulfonated octahydropyrrolopyridine |
Stereochemistry | Single chiral center at C8a | Additional chiral centers at (4aS,7aS) |
Structural Implications:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5